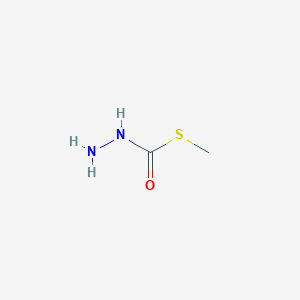
S-Methyl hydrazinecarbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Methyl hydrazinecarbothioate: is an organic compound with the molecular formula C2H6N2S It is a derivative of hydrazinecarbothioate, where a methyl group is attached to the sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Methyl hydrazinecarbothioate can be synthesized through several methods. One common approach involves the reaction of hydrazinecarbothioate with methyl iodide under basic conditions. The reaction typically proceeds as follows: [ \text{NH2NHCS2H} + \text{CH3I} \rightarrow \text{NH2NHCS2CH3} + \text{HI} ] This reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: S-Methyl hydrazinecarbothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazinecarbothioates.
Scientific Research Applications
Chemistry: S-Methyl hydrazinecarbothioate is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: In biological research, it is used to study enzyme mechanisms and as a potential inhibitor of certain enzymatic pathways.
Medicine: While not widely used in medicine, its derivatives are being explored for potential therapeutic applications, including as anticancer agents.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and as an intermediate in the synthesis of various specialty chemicals.
Mechanism of Action
The mechanism by which S-Methyl hydrazinecarbothioate exerts its effects involves its interaction with nucleophiles and electrophiles. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile reagent in various chemical processes.
Comparison with Similar Compounds
Hydrazinecarbothioate: The parent compound without the methyl group.
S-Ethyl hydrazinecarbothioate: Similar structure with an ethyl group instead of a methyl group.
S-Phenyl hydrazinecarbothioate: Contains a phenyl group attached to the sulfur atom.
Uniqueness: S-Methyl hydrazinecarbothioate is unique due to its specific reactivity profile, which is influenced by the presence of the methyl group. This makes it more reactive in certain substitution reactions compared to its analogs.
Properties
CAS No. |
74585-83-4 |
|---|---|
Molecular Formula |
C2H6N2OS |
Molecular Weight |
106.15 g/mol |
IUPAC Name |
S-methyl N-aminocarbamothioate |
InChI |
InChI=1S/C2H6N2OS/c1-6-2(5)4-3/h3H2,1H3,(H,4,5) |
InChI Key |
MODFOEUMXQEGMX-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


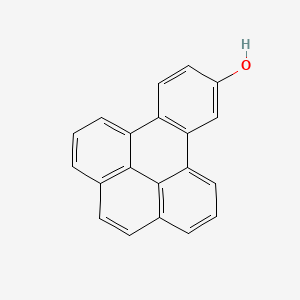
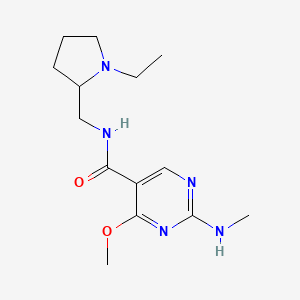

![acetic acid;(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14452351.png)
![Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane](/img/structure/B14452360.png)

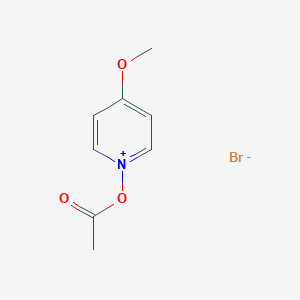

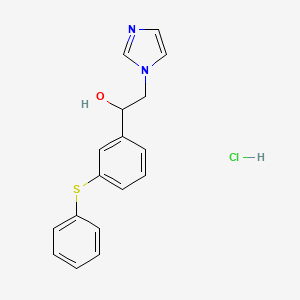
![Bicyclo[3.2.0]heptan-2-one, 6-ethoxy-7-methyl-1-pentyl-](/img/structure/B14452380.png)

![4,4'-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide)](/img/structure/B14452391.png)


